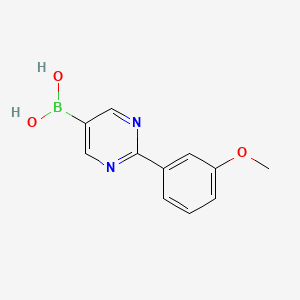
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyrimidine can undergo a reaction with an organolithium reagent to form an intermediate, which is then treated with a boron reagent to yield the desired boronic acid .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Corresponding alcohols.
Reduction: Borane derivatives.
Substitution: Various substituted pyrimidines.
Aplicaciones Científicas De Investigación
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of (2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s effectiveness is attributed to its stability and reactivity under mild conditions .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxyphenyl)boronic acid
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 2-(Methylthio)pyrimidine-5-boronic acid
Uniqueness
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid stands out due to its unique combination of a pyrimidine ring and a methoxyphenyl group, which enhances its reactivity and stability in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules compared to other boronic acids .
Propiedades
Fórmula molecular |
C11H11BN2O3 |
|---|---|
Peso molecular |
230.03 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
Clave InChI |
GLJQHPIZYAYVAC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)C2=CC(=CC=C2)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















